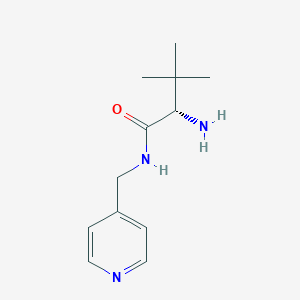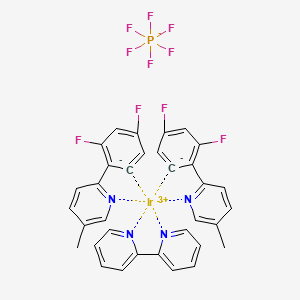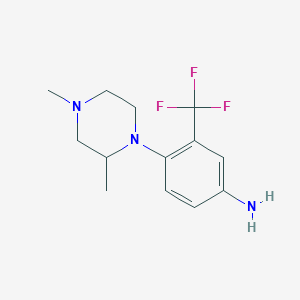
4-(2,4-dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline is a synthetic organic compound that belongs to the class of anilines Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent, such as 2,4-dimethylchloride.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Coupling with Aniline: The final step involves coupling the piperazine derivative with an aniline derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development due to its pharmacokinetic properties.
Industry: Application in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,4-dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the piperazine ring can influence its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)benzene
- 4-(2,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)phenol
- 4-(2,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)pyridine
Uniqueness
4-(2,4-Dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline is unique due to the specific combination of the trifluoromethyl group and the piperazine ring, which can impart distinct pharmacokinetic and pharmacodynamic properties. This uniqueness can be leveraged in the design of novel therapeutic agents with improved efficacy and safety profiles.
Propiedades
Fórmula molecular |
C13H18F3N3 |
|---|---|
Peso molecular |
273.30 g/mol |
Nombre IUPAC |
4-(2,4-dimethylpiperazin-1-yl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H18F3N3/c1-9-8-18(2)5-6-19(9)12-4-3-10(17)7-11(12)13(14,15)16/h3-4,7,9H,5-6,8,17H2,1-2H3 |
Clave InChI |
QNDBTERMWWFSQW-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1C2=C(C=C(C=C2)N)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



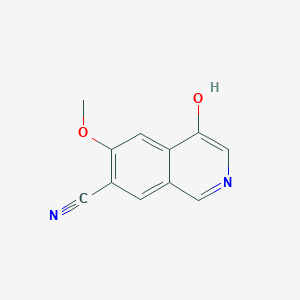
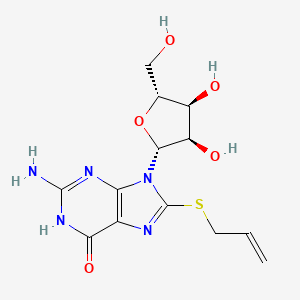
![2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine](/img/structure/B13910093.png)

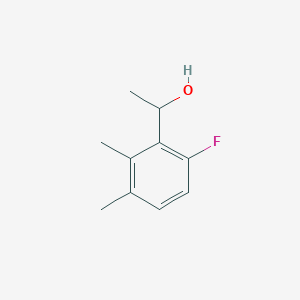

![5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B13910110.png)
![2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13910114.png)

![2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one](/img/structure/B13910122.png)
